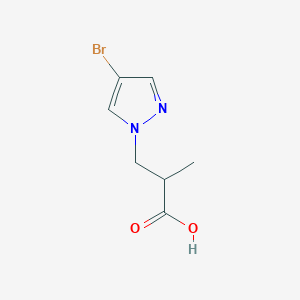

3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

3-(4-bromopyrazol-1-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-5(7(11)12)3-10-4-6(8)2-9-10/h2,4-5H,3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLOXYQKJPRPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586329 | |

| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925607-95-0 | |

| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 925607-95-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient two-step synthesis pathway for 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a base-catalyzed Michael addition followed by ester hydrolysis, providing a reliable route to this functionalized pyrazole derivative.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a sequential two-step process. The first step involves the nucleophilic addition of 4-bromo-1H-pyrazole to methyl methacrylate, a classic Michael reaction, to yield the intermediate ester, methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate. The subsequent step is the saponification of this methyl ester to the desired carboxylic acid.

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis process. The yields are based on reported values for analogous reactions and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Michael Addition | 4-bromo-1H-pyrazole, Methyl methacrylate | Cesium Carbonate (Cs₂CO₃) | Tetrahydrofuran (THF) | 25 | 24 | 80-90 (estimated)[1] |

| 2 | Hydrolysis | Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | Lithium Hydroxide (LiOH) | THF / Water | Room Temp. | 2-4 | 85-95 (estimated)[2][3] |

Experimental Protocols

Step 1: Synthesis of Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (Michael Addition)

This procedure is adapted from optimized methods for the aza-Michael addition of azoles to α,β-unsaturated esters.[1][4]

Materials:

-

4-bromo-1H-pyrazole

-

Methyl methacrylate

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-pyrazole (1.0 eq) and anhydrous THF.

-

Add cesium carbonate (0.1 eq) to the solution.

-

Add methyl methacrylate (1.2 eq) dropwise to the stirred suspension at room temperature.

-

Stir the reaction mixture at 25 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate.

Step 2: Synthesis of this compound (Hydrolysis)

This protocol is based on standard procedures for the saponification of methyl esters using lithium hydroxide.[2][3]

Materials:

-

Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio) in a round-bottom flask.

-

Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting ester is no longer detectable (typically 2-4 hours).

-

Upon completion, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate may form upon acidification.

-

Extract the acidic aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow, from starting materials to the final purified product.

Caption: Detailed experimental workflow for the synthesis of the target compound.

References

- 1. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portal.amelica.org [portal.amelica.org]

- 3. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Michael-type addition of azoles of broad-scale acidity to methyl acrylate [beilstein-journals.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, with the Chemical Abstracts Service (CAS) number 925607-95-0, is a heterocyclic carboxylic acid derivative. The core structure features a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4][5] The presence of a bromine atom on the pyrazole ring and a chiral center in the propanoic acid side chain suggests that this molecule may exhibit specific biological activities and physicochemical properties relevant to drug discovery and development.

This technical guide provides a summary of the predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an overview of the general biological context of pyrazole-containing compounds.

Physicochemical Properties

Due to the limited availability of experimental data in publicly accessible literature, the following table summarizes the predicted physicochemical properties for this compound. These values are computationally derived and provide a valuable estimation for research and development purposes.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₇H₉BrN₂O₂ | - |

| Molecular Weight | 233.06 g/mol | - |

| XLogP3 | 0.8 | PubChemLite[6] |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 3 | - |

| Rotatable Bond Count | 2 | - |

| Topological Polar Surface Area | 55.1 Ų | - |

| pKa (acidic) | ~4-5 (Estimated for the carboxylic acid) | General chemical knowledge |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Note: Predicted values are estimations and should be confirmed by experimental data.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of a solid organic acid like this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

Finely grind a small sample of the compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute initially.

-

Observe the sample closely. The temperature at which the first drop of liquid appears is the beginning of the melting range.

-

Continue heating at a slower rate (1-2 °C per minute) until the entire sample has melted. The temperature at which the last solid crystal disappears is the end of the melting range.

-

Record the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

-

References

- 1. jchr.org [jchr.org]

- 2. researchgate.net [researchgate.net]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. jchr.org [jchr.org]

- 6. PubChemLite - 3-(4-bromo-1h-pyrazol-1-yl)butanoic acid (C7H9BrN2O2) [pubchemlite.lcsb.uni.lu]

Navigating the Therapeutic Potential of Pyrazole-Propanoic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Synthesis Strategies for Pyrazole-Propanoic Acid Derivatives

The synthesis of pyrazole-propanoic acid derivatives typically involves multi-step sequences, starting from readily available precursors. A common strategy involves the construction of the pyrazole ring followed by the introduction or modification of the propanoic acid side chain.

A generalized synthetic workflow is depicted below:

Experimental Protocol: A Representative Synthesis of a Pyrazole-Propanoic Acid Derivative

While a specific protocol for 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is not available, a general procedure for the synthesis of a related pyrazole-3-propanoic acid derivative is outlined below, based on established methodologies in the literature.

Step 1: Synthesis of the Pyrazole Intermediate A mixture of a suitable β-dicarbonyl compound (1 equivalent) and a hydrazine derivative (1 equivalent) in a solvent such as ethanol or acetic acid is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the pyrazole intermediate.

Step 2: Introduction of the Propanoic Acid Moiety To a solution of the pyrazole intermediate (1 equivalent) in a suitable solvent like dimethylformamide (DMF), a base such as sodium hydride (1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of an appropriate acrylate derivative (e.g., ethyl 2-methylpropenoate, 1.2 equivalents). The reaction is then stirred at room temperature overnight. After quenching with water, the product is extracted with an organic solvent, dried, and concentrated.

Step 3: Hydrolysis to the Carboxylic Acid The ester obtained from the previous step is dissolved in a mixture of ethanol and an aqueous solution of a base like sodium hydroxide. The mixture is heated to reflux for a few hours until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed. The aqueous layer is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford the final pyrazole-propanoic acid derivative.

Biological Activities and Therapeutic Potential

Pyrazole-propanoic acid derivatives have been investigated for a wide array of biological activities. The structural versatility of the pyrazole core allows for fine-tuning of their pharmacological properties.

Table 1: Reported Biological Activities of Pyrazole-Propanoic Acid Derivatives

| Biological Activity | Target/Mechanism of Action (if known) | Reported IC50/EC50 Values | Reference Compounds |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | Varies (low micromolar to nanomolar range) | Celecoxib (a pyrazole-containing COX-2 inhibitor) |

| Analgesic | Central and peripheral mechanisms | - | Difenamizole |

| Antimicrobial | Inhibition of fatty acid biosynthesis, DNA gyrase | MIC values in the µg/mL range | Various synthetic pyrazole derivatives[1] |

| Anticancer | Inhibition of various kinases, induction of apoptosis | IC50 values in the micromolar range | Various synthetic pyrazole derivatives |

| Antiviral | Inhibition of viral replication enzymes | - | - |

Note: The data presented is a summary from various sources on different pyrazole-propanoic acid derivatives and is for comparative purposes only. Specific values for this compound are not available.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the side chain.

-

Substitution on the Pyrazole Ring: Halogen atoms, such as the bromo group at the C4 position in the title compound, can significantly influence potency and selectivity, often through halogen bonding interactions with the target protein.

-

N1-Substituent: The group attached to the N1 position of the pyrazole ring plays a crucial role in determining the pharmacokinetic properties of the molecule, such as absorption, distribution, metabolism, and excretion (ADME).

-

The Propanoic Acid Moiety: The carboxylic acid group is often a key pharmacophore, enabling interactions with specific residues in the active site of target enzymes or receptors. The stereochemistry and substitution on the propanoic acid chain (e.g., the methyl group in the title compound) can also impact activity and selectivity.

Future Directions

The field of pyrazole-propanoic acid derivatives continues to be an active area of research in drug discovery. While specific data on this compound remains elusive, the broader class of compounds holds considerable promise. Future research efforts will likely focus on:

-

Synthesis of novel analogs with diverse substitution patterns to expand the chemical space and explore new biological targets.

-

Detailed biological evaluation of these new compounds to elucidate their mechanisms of action and identify lead candidates for further development.

-

Computational modeling and structure-based drug design to guide the synthesis of more potent and selective inhibitors.

This technical guide provides a comprehensive overview of the synthesis and biological activities of pyrazole-propanoic acid derivatives. Although specific experimental data for this compound is not publicly available, the information presented on related compounds offers valuable insights for researchers and scientists working in the field of drug development. The versatile pyrazole scaffold, coupled with the propanoic acid moiety, presents a promising platform for the discovery of novel therapeutic agents. Further investigation into this chemical class is warranted to unlock its full therapeutic potential.

References

The Rising Therapeutic Potential of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of pyrazole carboxylic acid derivatives, offering crucial insights for researchers, scientists, and drug development professionals. Detailing their diverse biological activities, this paper summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying molecular pathways, establishing a foundational resource for advancing novel therapeutics.

The inherent versatility of the pyrazole scaffold has positioned its derivatives as privileged structures in medicinal chemistry. Possessing a wide spectrum of pharmacological properties, these compounds have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. This guide synthesizes current research to illuminate their therapeutic promise.

Quantitative Biological Activity

The biological efficacy of various pyrazole carboxylic acid derivatives has been quantified across numerous studies. The following tables summarize key findings in anticancer, antimicrobial, and anti-inflammatory research, presenting IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values to facilitate comparative analysis.

Anticancer Activity

The antiproliferative effects of these derivatives have been evaluated against a range of human cancer cell lines. The data highlights their potency and, in some cases, selectivity for specific cancer types.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-5-carboxamide derivative | A549 (Lung) | 10 | |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | 26 | |

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide | HepG-2 (Liver) | 0.71 | |

| Pyrazole linked benzimidazole derivative | U937, K562, HT29, A549 | Not specified | [1] |

| 5-phenyl-1H-pyrazol derivatives | WM266.4 (Melanoma) | 0.19 | [1] |

| Pyrazole hydrazide derivative | B16-F10 (Melanoma), MCF-7 (Breast) | 0.49, 0.57 | [1] |

| Fused Pyrazole Derivative (Compound 3) | EGFR | 0.06 | [2] |

| Fused Pyrazole Derivative (Compound 9) | VEGFR-2 | 0.22 | [2] |

| Fused Pyrazole Derivative (Compound 12) | EGFR, VEGFR-2 | Potent dual inhibition | [2] |

| Pyrazole-Thiophene Hybrid (Compound 2) | Wild-type EGFR | 16.25 µg/mL | [3] |

| Pyrazole-Thiophene Hybrid (Compound 2) | T790M mutant EGFR | 17.8 µg/mL | [3] |

| Pyrazole-Thiophene Hybrid (Compound 8) | VEGFR-2 | 35.85 µg/mL | [3] |

| Pyrazole-Thiophene Hybrid (Compound 14) | Wild-type EGFR | 16.33 µg/mL | [3] |

| Pyrazole-Thiophene Hybrid (Compound 14) | T790M mutant EGFR | 16.6 µg/mL | [3] |

| Pyrazolo[4,3-c]pyridine derivative (Compound 41) | MCF7 (Breast) | 1.937 µg/mL | [4] |

| Pyrazolo[4,3-c]pyridine derivative (Compound 41) | HepG2 (Liver) | 3.695 µg/mL | [4] |

| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 (Breast) | 0.25 | [4] |

| Pyrazolinone Chalcone (Compound 6b) | Caco (Colon) | 23.34 | [5][6] |

| Pyrazole-indole hybrid (7a) | HepG2 (Liver) | 6.1 | [7] |

| Pyrazole-indole hybrid (7b) | HepG2 (Liver) | 7.9 | [7] |

| 1,4-benzoxazine-pyrazole hybrid (Compound 22) | EGFR | 0.6124 | [4] |

| 1,4-benzoxazine-pyrazole hybrid (Compound 23) | EGFR | 0.5132 | [4] |

| Pyrazolo[1,5-a]pyrimidine (Compound 30) | CDK2/cyclin A2 | 60% inhibition at 10 µM | [4] |

| Pyrazole derivative (Compound 36) | CDK2 | 0.199 | [4] |

Antimicrobial Activity

Pyrazole carboxylic acid derivatives have shown promising activity against a variety of bacterial and fungal pathogens, including resistant strains.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Nitro-substituted pyrazole derivative | Bacillus cereus | 128 | [8] |

| Benzothiazole derivative (BTC-j) | Staphylococcus aureus | 12.5 | [8] |

| Benzothiazole derivative (BTC-j) | Bacillus subtilis | 6.25 | [8] |

| Benzothiazole derivative (BTC-j) | Escherichia coli | 3.125 | [8] |

| Benzothiazole derivative (BTC-j) | Pseudomonas aeruginosa | 6.25 | [8] |

| Pyrazole derivative (Compound 3) | Escherichia coli | 0.25 | [9] |

| Pyrazole derivative (Compound 4) | Streptococcus epidermidis | 0.25 | [9] |

| Pyrazole derivative (Compound 2) | Aspergillus niger | 1 | [9] |

| Pyrazolyl 1,3,4-thiadiazine (21a) | Various Bacteria | 62.5-125 | [10] |

| Pyrazolyl 1,3,4-thiadiazine (21a) | Various Fungi | 2.9-7.8 | [10] |

| Pyrazolylthiazole carboxylic acid (2h) | Gram-positive bacteria | 6.25 | [11] |

| Coumarin-substituted pyrazole (23) | S. aureus, P. aeruginosa | 1.56-6.25 | [12] |

| Triazine-fused pyrazole (32) | S. epidermidis | 0.97 | [12] |

| Triazine-fused pyrazole (32) | Enterobacter cloacae | 0.48 | [12] |

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

| Compound Class/Derivative | Target | IC50 (µM) / % Inhibition | Reference |

| Benzothiophen-2-yl pyrazole carboxylic acid (5b) | COX-1 | 5.40 | [13] |

| Benzothiophen-2-yl pyrazole carboxylic acid (5b) | COX-2 | 0.01 | [13] |

| Benzothiophen-2-yl pyrazole carboxylic acid (5b) | 5-LOX | 1.78 | [13] |

| Pyrazole derivative (Compound 129) | COX-2 | 0.26 | [1] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | [14] |

| Pyrazole-chalcone hybrid | COX-2 | 0.03 | [14] |

| Pyrazole-chalcone hybrid | 5-LOX | 0.15 | [14] |

| Bipyrazole (76) | COX-2 | 8.5 | [15] |

| Pyrazolo[5,1-b]quinazoline (A) | COX-2 | 0.047 | [16] |

| Pyrazolo[5,1-b]quinazoline (A) | 5-LOX | 2.3 | [16] |

| Pyrazole derivative (K-3) | Carrageenan-induced paw edema | 52.0% at 100 mg/kg | [17] |

| Pyrazolylthiazole carboxylate (1p) | Carrageenan-induced paw edema | 93.06% | [11] |

| Pyrazolylthiazole carboxylic acid (2c) | Carrageenan-induced paw edema | 89.59% | [11] |

Signaling Pathways in Anticancer Activity

The anticancer effects of pyrazole carboxylic acid derivatives are often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer cells. These compounds have been shown to inhibit various protein kinases involved in cell proliferation, survival, and angiogenesis.

Caption: General experimental workflow for the synthesis and biological evaluation of pyrazole carboxylic acid derivatives.

VEGFR-2 and EGFR Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are critical tyrosine kinases in angiogenesis and cancer cell proliferation.[2][18] Several pyrazole derivatives have been identified as potent inhibitors of these receptors.[2]

Caption: Inhibition of VEGFR-2 and EGFR signaling by pyrazole carboxylic acid derivatives.

PI3K/Akt and MAPK Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are central to cell growth and survival.[5][19][20] Pyrazole derivatives can induce apoptosis and inhibit proliferation by targeting components of these cascades.[5][6][19][20]

Caption: Modulation of PI3K/Akt and MAPK signaling pathways by pyrazole derivatives.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the biological activities of pyrazole carboxylic acid derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7][21][22]

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrazole derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., etoposide) are included.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

-

MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[23][24]

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The pyrazole derivatives are serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of pharmacological agents.[17][25][26][27]

Protocol:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test group receives the pyrazole derivative (e.g., orally or intraperitoneally), while the control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group, allowing for the assessment of the anti-inflammatory effect of the test compound.

Conclusion

Pyrazole carboxylic acid derivatives represent a highly promising class of compounds with a broad range of biological activities. The quantitative data and mechanistic insights presented in this guide underscore their potential as lead compounds in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further explore and optimize these versatile scaffolds for therapeutic applications. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for new and effective treatments for a multitude of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. mdpi.com [mdpi.com]

- 17. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach – ScienceOpen [scienceopen.com]

- 19. researchgate.net [researchgate.net]

- 20. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Broth microdilution - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

Spectroscopic Profile of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. In the absence of direct experimental spectra for this specific molecule, this document compiles and analyzes the known spectroscopic data of its constituent fragments, 4-bromopyrazole and 2-methylpropanoic acid, to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed, generalized experimental protocols for acquiring such data are also presented to guide researchers in their analytical endeavors. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

Due to the novelty of this compound, experimental spectroscopic data is not publicly available. The following tables summarize the predicted spectral characteristics based on the known data of 4-bromopyrazole and 2-methylpropanoic acid. These predictions serve as a benchmark for the analysis of synthesized samples.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be a composite of the signals from the 4-bromopyrazole and the 2-methylpropanoic acid moieties, with shifts influenced by the covalent linkage.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 10.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift. |

| ~7.6 | Singlet | 1H | Pyrazole C5-H | Based on the spectrum of 4-bromopyrazole, the pyrazole protons are expected in this region. The C5 proton will be a singlet. |

| ~7.5 | Singlet | 1H | Pyrazole C3-H | The C3 proton of the pyrazole ring is also expected to be a singlet in a similar region to the C5 proton. |

| ~4.3 | Doublet of doublets | 2H | -N-CH₂- | The methylene protons adjacent to the pyrazole nitrogen will be diastereotopic and are expected to show complex splitting. |

| ~2.8 | Multiplet | 1H | -CH(CH₃)- | The methine proton will be split by the adjacent methylene and methyl protons. |

| ~1.2 | Doublet | 3H | -CH(CH₃)- | The methyl protons will be split into a doublet by the adjacent methine proton. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | -COOH | The carbonyl carbon of the carboxylic acid is expected at a high chemical shift. |

| ~138 | Pyrazole C5 | Based on data for 4-bromopyrazole. |

| ~129 | Pyrazole C3 | Based on data for 4-bromopyrazole. |

| ~93 | Pyrazole C4-Br | The carbon bearing the bromine atom is expected to be significantly shielded. |

| ~50 | -N-CH₂- | The methylene carbon attached to the pyrazole nitrogen. |

| ~40 | -CH(CH₃)- | The methine carbon of the propanoic acid chain. |

| ~18 | -CH(CH₃)- | The methyl carbon. |

Predicted IR Spectroscopy Data

The IR spectrum will be characterized by the vibrational modes of the functional groups present.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid |

| ~3100 | Medium | C-H stretch | Aromatic (Pyrazole) |

| 2975 - 2845 | Medium | C-H stretch | Aliphatic |

| 1725 - 1700 | Strong | C=O stretch | Carboxylic Acid |

| ~1500 | Medium | C=C, C=N stretch | Aromatic (Pyrazole) |

| ~1050 | Medium | C-Br stretch | Bromo-group |

Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.

| m/z Value | Ion | Description |

| ~262/264 | [M]⁺ | Molecular ion peak (containing ⁷⁹Br and ⁸¹Br isotopes). |

| ~217/219 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| ~172/174 | [C₃H₂BrN₂-CH₂]⁺ | Fragmentation of the pyrazole moiety. |

| 88 | [C₄H₈O₂]⁺ | Fragment corresponding to 2-methylpropanoic acid. |

| 43 | [C₃H₇]⁺ | Isopropyl cation, a stable fragment. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

2.1.2. Instrument Setup

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

2.1.3. ¹H NMR Acquisition

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[1]

2.1.4. ¹³C NMR Acquisition

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[1][2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹ and a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL, depending on the ionization technique.

2.3.2. Data Acquisition (Electrospray Ionization - ESI)

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable signal.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

Both positive and negative ion modes should be explored to determine the optimal ionization conditions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical entity.

Caption: Generalized workflow for the spectroscopic analysis of a synthesized compound.

References

3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid mechanism of action

Executive Summary

This document addresses the inquiry regarding the mechanism of action, quantitative biological data, and associated experimental protocols for the compound 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid . Following a comprehensive search of scientific literature, patent databases, and chemical repositories, we have concluded that there is no publicly available information detailing the biological activity or mechanism of action for this specific molecule.

The compound is listed by several chemical suppliers, indicating its synthesis and availability for research purposes. However, it appears to be a novel or under-investigated compound, as no published studies on its biological effects could be identified.

While data on the target compound is absent, this guide provides a brief overview of the known biological activities of structurally related pyrazole-containing compounds to offer context for potential research directions.

Compound Identification

The molecule is identified as This compound . Public chemical databases provide basic physicochemical properties but lack biological data. Structurally similar compounds are also available from various suppliers, some of which are listed in public databases like PubChem[1][2].

Review of Biological Activity for the Pyrazole Scaffold

The pyrazole nucleus is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Molecules incorporating this scaffold have demonstrated a wide range of therapeutic activities.

General Activities of Pyrazole Derivatives:

-

Antibacterial Agents: Certain pyrazole derivatives have been identified as potent antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus.[3][4] The proposed mechanisms for some of these compounds include the inhibition of fatty acid biosynthesis (FAB) or the inhibition of DNA gyrase and topoisomerase IV.[4]

-

Anti-inflammatory Activity: Various pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some showing potent effects in in-vivo models.[5]

-

Anticancer Activity: Novel pyrazolic compounds have shown activity against several cancer cell lines, including leukemia, renal cancer, and non-small cell lung cancer.[5]

-

Enzyme Inhibition: The pyrazole scaffold is a core component of inhibitors for various enzymes, including alkaline phosphatase.[6]

It is plausible that This compound was synthesized as part of a library for screening against one of these, or other, biological targets. Without experimental data, its specific mechanism remains speculative.

Data Presentation: A Methodological Approach for Future Studies

As no quantitative data exists for the target compound, this section outlines a prospective approach for its initial characterization. Should this compound be investigated, we recommend presenting the findings in a structured format for clarity and comparability.

Table 1: Prospective Data Summary for this compound

| Assay Type | Target | Metric | Value (e.g., µM) | Cell Line / System |

|---|---|---|---|---|

| Primary Screening | ||||

| Target-Based Assay | e.g., Kinase X | IC₅₀ | TBD | Recombinant Protein |

| Phenotypic Assay | e.g., S. aureus | MIC | TBD | ATCC 29213 |

| Cytotoxicity Assay | e.g., Human Cell Line | CC₅₀ | TBD | HEK293 |

| Secondary Screening | ||||

| Binding Assay | e.g., Target Y | Kᵢ / Kₑ | TBD | Specify |

| Cellular Target Engagement| e.g., Target Y | EC₅₀ | TBD | Specify Cell Line |

TBD: To Be Determined.

Proposed Experimental Protocols for Initial Investigation

To elucidate the mechanism of action, a systematic experimental workflow is necessary. The following outlines standard, high-level protocols that would be essential for a preliminary investigation.

5.1. General Workflow for Preliminary Screening

The logical flow for investigating a novel compound would involve broad phenotypic screening followed by target deconvolution for any observed hits.

Caption: Proposed workflow for initial biological characterization.

5.2. Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is relevant if screening for antibacterial activity, a known property of some pyrazole derivatives.[3][4]

-

Preparation: A bacterial suspension (e.g., S. aureus) is prepared and adjusted to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth medium.

-

Compound Dilution: The test compound is serially diluted (typically 2-fold) in a 96-well microtiter plate.

-

Inoculation: The bacterial suspension is added to each well containing the diluted compound. Positive (no compound) and negative (no bacteria) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a commercially available compound with an uncharacterized biological profile. The rich pharmacology of the pyrazole scaffold suggests that this molecule could be a valuable probe or starting point for drug discovery programs. Future research should focus on performing broad biological screening to identify its primary cellular effects and subsequently deconvolute its molecular mechanism of action. The protocols and frameworks presented in this guide offer a roadmap for such an investigation.

References

- 1. PubChemLite - 3-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpropanoic acid (C9H13BrN2O2) [pubchemlite.lcsb.uni.lu]

- 2. 3-(4-Bromo-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one | C8H10BrN3O | CID 64265875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Potential Therapeutic Targets of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity and therapeutic target data for 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid are not available in the public domain as of the last update of this document. This guide provides an in-depth analysis of potential therapeutic targets based on the known activities of structurally related pyrazole-containing compounds and the broader class of pyrazole carboxylic acids. The experimental protocols and potential signaling pathways described are intended to serve as a strategic roadmap for the investigation of this novel chemical entity.

Executive Summary

This compound is a novel heterocyclic compound belonging to the pyrazole class. While this specific molecule is not extensively characterized in scientific literature, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[1][2] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral effects.[1][2][3] This guide synthesizes the available information on related compounds to propose potential therapeutic targets and outlines experimental strategies for their validation.

Inferred Potential Therapeutic Targets

Based on the structure-activity relationships of analogous compounds, this compound may interact with several key biological targets. The presence of the pyrazole ring, a known isostere of amide and other functional groups, coupled with a carboxylic acid moiety, suggests potential interactions with enzymes and receptors that recognize these features.

Anti-inflammatory and Analgesic Pathways

Pyrazole derivatives are renowned for their anti-inflammatory and analgesic properties, most notably exemplified by the COX-2 inhibitor Celecoxib.

-

Cyclooxygenase (COX) Enzymes: The primary targets for many anti-inflammatory pyrazoles are COX-1 and COX-2. Inhibition of these enzymes blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

-

Janus Kinases (JAKs): Some pyrazole-containing molecules have been shown to inhibit JAKs, which are critical components of cytokine signaling pathways that drive inflammatory responses.[4]

-

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Pyrazole derivatives have been reported to inhibit the production or signaling of these pro-inflammatory cytokines.[1]

Anticancer Pathways

The pyrazole scaffold is a common feature in many small-molecule kinase inhibitors developed for oncology.

-

Protein Kinases: A significant number of pyrazole-containing compounds target various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. These include:

-

Aurora Kinases A/B: Essential for mitotic progression, their inhibition by pyrazole derivatives can lead to cell cycle arrest and apoptosis.[4]

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[5]

-

Janus Kinase 2/3 (JAK2/3): Implicated in myeloproliferative neoplasms and other hematological malignancies.[4]

-

-

Tubulin Polymerization: Certain pyrazole analogs act as microtubule-destabilizing agents, similar to combretastatin A-4, leading to mitotic arrest and apoptosis in cancer cells.

Antimicrobial Activity

Pyrazole derivatives have shown promise as antibacterial and antifungal agents.

-

Bacterial Cell Wall Synthesis/Integrity: Some pyrazoles may interfere with the synthesis of the bacterial cell wall or disrupt membrane integrity, leading to bacterial cell death.[6]

-

Alkaline Phosphatase: Inhibition of this enzyme has been identified as a potential antibacterial mechanism for some pyrazine carboxamides, a related class of N-heterocycles.[7]

Quantitative Data for Structurally Related Compounds

No quantitative data for this compound has been identified. The following table summarizes data for illustrative, structurally related pyrazole derivatives to provide a reference for potential potency.

| Compound Class | Target | Assay Type | Potency (IC50/EC50/MIC) | Reference |

| Pyrazole-based Kinase Inhibitor | JAK2 | Kinase Assay | Varies (nM to µM range) | [4] |

| Pyrazole-based Kinase Inhibitor | Aurora A/B | Kinase Assay | Varies (nM to µM range) | [4] |

| Pyrazole-chalcone derivative | HNO-97 Cancer Cell Line | Cytotoxicity Assay | 10 µM | [8] |

| 2-(pyrazol-4-yl)-1,3,4-oxadiazole | Xanthomonas oryzae | Antibacterial Assay | 7.40 µg/mL (EC50) | [6] |

| Pyrazine Carboxamide Derivative | Alkaline Phosphatase | Enzyme Inhibition | 1.469 ± 0.02 µM (IC50) | [7] |

Experimental Protocols

To elucidate the therapeutic targets of this compound, a systematic experimental approach is recommended.

Initial Target Class Screening

A broad-based screening approach can efficiently identify the general class of targets with which the compound interacts.

Protocol: Kinase Inhibitor Profiling

-

Objective: To assess the inhibitory activity of the compound against a panel of protein kinases.

-

Methodology:

-

Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

The compound is typically tested at a fixed concentration (e.g., 10 µM) in duplicate.

-

Kinase activity is measured using a radiometric (e.g., ³³P-ATP filter binding) or fluorescence-based assay (e.g., Z'-LYTE™).

-

The percentage of inhibition is calculated relative to a positive control (e.g., staurosporine) and a vehicle control (e.g., DMSO).

-

-

Data Analysis: Kinases showing significant inhibition (e.g., >50%) are identified as potential targets for further investigation.

Dose-Response and IC50 Determination

Once a potential target is identified, its inhibitory potency should be quantified.

Protocol: IC50 Determination for a Specific Kinase

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.

-

Methodology:

-

Perform a serial dilution of the compound (e.g., 10-point, 3-fold dilution series starting from 100 µM).

-

Incubate the kinase, substrate, and ATP with each concentration of the compound.

-

Measure the kinase activity at each concentration using an appropriate assay method.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Cellular Activity Assays

To confirm that the enzymatic activity translates to a biological effect in a cellular context.

Protocol: Cancer Cell Line Proliferation Assay

-

Objective: To evaluate the anti-proliferative effect of the compound on relevant cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., K562 for JAK2 inhibition, HCT116 for Aurora kinase inhibition) in 96-well plates.[4]

-

After cell attachment, treat with a serial dilution of the compound for a specified period (e.g., 72 hours).

-

Assess cell viability using a colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo®) assay.

-

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by pyrazole derivatives.

Caption: Potential inhibition of the JAK-STAT signaling pathway.

Caption: Inhibition of Aurora kinases leading to cell cycle arrest.

Experimental Workflow

Caption: A generalized workflow for therapeutic target identification.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the well-documented activities of the pyrazole scaffold provide a strong foundation for targeted investigation. The most promising avenues for exploration are likely within the domains of anti-inflammatory and anticancer pathways, particularly those mediated by protein kinases. The experimental strategies and workflows outlined in this guide offer a robust framework for elucidating the mechanism of action and therapeutic potential of this novel compound. Further research, beginning with broad panel screening and progressing to specific cellular and in vivo models, is essential to fully characterize its pharmacological profile.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of In Silico Modeling in Drug Discovery

In the landscape of modern drug discovery, in silico modeling has emerged as a critical tool, revolutionizing the process from target identification to lead optimization.[1] By leveraging computational methods, researchers can simulate and predict the behavior of drug candidates, significantly accelerating the development timeline and reducing the high costs associated with traditional experimental approaches.[2] This computational-driven paradigm allows for the rapid screening of vast chemical libraries, the elucidation of molecular interactions, and the early assessment of critical pharmacokinetic and toxicological properties, thereby minimizing late-stage failures.[3]

The typical in silico drug discovery process is a multi-stage endeavor that begins with identifying a biological target, followed by the discovery of "hit" compounds, optimization of these "leads," and comprehensive preclinical and clinical development.[3] Computational techniques are integral throughout this pipeline, from virtual screening and molecular docking to molecular dynamics simulations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[1][2]

This guide provides an in-depth technical overview of the core in silico modeling methodologies as applied to the novel compound, 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid.

Compound of Interest: this compound

Chemical Structure and Properties:

While specific experimental data for this compound is not extensively available in the public domain, its structure can be analyzed to infer potential properties. The molecule consists of a brominated pyrazole ring linked to a 2-methylpropanoic acid moiety. The pyrazole nucleus is a well-known scaffold in medicinal chemistry, recognized for a wide array of biological activities.[4]

Rationale for In Silico Investigation:

The pyrazole core is present in several approved drugs and is known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[4][5] The presence of the bromo-pyrazole moiety suggests that this compound could be a candidate for targeting various enzymes or receptors implicated in disease. In silico modeling provides a rational and efficient approach to explore its potential biological targets and drug-like properties before committing to resource-intensive laboratory synthesis and testing.[6]

The In Silico Modeling Workflow: A Step-by-Step Approach

The in silico evaluation of a novel compound like this compound follows a structured workflow.

Caption: A generalized workflow for in silico drug discovery.

Target Identification and Validation

The initial step is to identify potential biological targets for the compound. This can be achieved through:

-

Literature and Database Mining: Searching databases like PubChem, ChEMBL, and BindingDB for structurally similar compounds and their known targets.

-

Reverse Docking/Pharmacophore Screening: Screening the compound against a library of known protein structures to identify potential binding partners.

-

Transcriptomic Data Analysis: If experimental data on the compound's effect on gene expression is available, this can be used to infer affected pathways and potential targets.

Given the known activities of pyrazole derivatives, potential targets could include cyclooxygenase (COX) enzymes, various kinases, or viral proteins.[7][8]

Ligand and Receptor Preparation

Accurate preparation of both the small molecule (ligand) and the protein (receptor) is crucial for reliable simulation results.

-

Ligand Preparation: The 3D structure of this compound needs to be generated. This can be done using software like Avogadro or ChemDraw. The structure is then optimized to its lowest energy conformation, and appropriate protonation states and partial charges are assigned.

-

Receptor Preparation: The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB). The structure must be "cleaned" by removing water molecules, co-solvents, and any co-crystallized ligands. Missing atoms or residues are added, and hydrogens are incorporated. The protonation states of ionizable residues are assigned based on the physiological pH.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of the ligand to the receptor's binding site.[9] This is a critical step for identifying "hit" compounds and understanding their binding mode.[2]

The process involves:

-

Defining the Binding Site: The binding pocket on the protein is identified, often based on the location of a known inhibitor or through binding site prediction algorithms.[9]

-

Conformational Sampling: The docking algorithm explores various conformations of the ligand within the binding site.

-

Scoring: A scoring function is used to rank the different poses based on their predicted binding affinity.[9]

The output is a set of docked poses with their corresponding binding scores, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular Dynamics (MD) Simulation

While molecular docking provides a static picture of the binding event, MD simulations offer a dynamic view of the ligand-protein complex over time.[2] This allows for a more accurate assessment of the stability of the binding pose and the overall complex.

The general steps for an MD simulation are:

-

System Solvation: The ligand-protein complex is placed in a simulation box filled with water molecules to mimic the cellular environment.

-

Ionization: Ions are added to neutralize the system and achieve a physiological salt concentration.

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes.[10]

-

Equilibration: The system is gradually heated and equilibrated at a constant temperature and pressure.[10]

-

Production Run: The simulation is run for a specific duration (nanoseconds to microseconds) to generate a trajectory of the atomic motions.[10][11]

Analysis of the MD trajectory can reveal information about the stability of the complex, conformational changes in the protein, and the role of water molecules in binding.

ADMET Prediction

Early prediction of a compound's ADMET properties is crucial to avoid costly failures in later stages of drug development.[12][13] In silico models can predict a range of properties based on the molecule's structure.[14][15]

Key ADMET properties to predict include:

-

Absorption: Oral bioavailability, intestinal absorption, and Caco-2 permeability.

-

Distribution: Plasma protein binding, blood-brain barrier penetration.

-

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

-

Excretion: Prediction of clearance pathways.

-

Toxicity: Potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

Various computational tools and web servers are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[16]

Data Presentation: Summarizing Quantitative In Silico Data

The quantitative data generated from in silico modeling should be presented in a clear and structured format for easy comparison and interpretation.

Table 1: Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| COX-2 | 5IKR | -8.5 | Arg120, Tyr355, Ser530 | 2 |

| c-Jun N-terminal kinase | 3PZE | -7.9 | Met111, Lys55, Gln117 | 3 |

| VEGFR2 | 4ASD | -9.1 | Cys919, Asp1046, Glu885 | 1 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Absorption | ||

| GI Absorption | High | High |

| BBB Permeant | No | No |

| Distribution | ||

| LogP | 2.8 | < 5 |

| Plasma Protein Binding | 85% | < 90% |

| Metabolism | ||

| CYP2D6 Inhibitor | No | No |

| CYP3A4 Inhibitor | Yes | No |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | - |

| Toxicity | ||

| hERG I Inhibitor | No | No |

| AMES Toxicity | No | No |

| Hepatotoxicity | No | No |

Detailed Experimental Protocols

Protocol for Molecular Docking (using AutoDock Vina)

-

Ligand Preparation:

-

Generate the 3D structure of this compound in SDF or MOL2 format.

-

Use Open Babel to convert the structure to PDBQT format, adding Gasteiger charges and merging non-polar hydrogens.

-

-

Receptor Preparation:

-

Download the receptor PDB file from the Protein Data Bank.

-

Use UCSF Chimera or AutoDockTools to remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and Kollman charges to the receptor.

-

Save the prepared receptor in PDBQT format.

-

-

Grid Box Generation:

-

Define the search space (grid box) around the active site of the receptor. The box should be large enough to encompass the entire binding pocket and allow for ligand flexibility.

-

-

Docking Execution:

-

Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

Run AutoDock Vina from the command line using the configuration file.

-

-

Analysis of Results:

-

Visualize the docked poses in a molecular viewer like PyMOL or UCSF Chimera.

-

Analyze the binding interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.

-

Protocol for Molecular Dynamics Simulation (using GROMACS)

-

System Preparation:

-

Prepare the ligand-protein complex from the best-docked pose.

-

Generate the ligand topology and parameter files using a server like CGenFF or the antechamber module of AmberTools.

-

Choose an appropriate force field for the protein (e.g., AMBER, CHARMM).[17]

-

-

Solvation and Ionization:

-

Define a simulation box and solvate the complex with a chosen water model (e.g., TIP3P).

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization using the steepest descent algorithm to relax the system.[10]

-

-

Equilibration:

-

Perform a two-step equilibration:

-

NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

-

NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[10]

-

-

-

Production MD:

-

Run the production simulation for the desired length of time (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Analyze the trajectory for RMSD (root-mean-square deviation) to assess stability, RMSF (root-mean-square fluctuation) to identify flexible regions, and hydrogen bond analysis to study specific interactions.

-

Protocol for ADMET Prediction

-

Input Preparation:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.

-

-

Web Server Submission:

-

Submit the SMILES string or structure to an ADMET prediction web server (e.g., SwissADME, pkCSM).

-

-

Data Collection and Interpretation:

-

Collect the predicted values for various ADMET properties.

-

Compare the predicted values against established ranges for drug-like molecules (e.g., Lipinski's rule of five).

-

Visualization of Pathways and Workflows

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

The in silico modeling approach detailed in this guide provides a robust framework for the initial evaluation of this compound as a potential drug candidate. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into its potential biological targets, binding mechanisms, and drug-like properties. This computational assessment is an indispensable first step in the modern drug discovery pipeline, enabling a more focused and efficient allocation of resources for subsequent experimental validation.

References

- 1. What is in silico drug discovery? [synapse.patsnap.com]

- 2. dockdynamics.com [dockdynamics.com]

- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. allsubjectjournal.com [allsubjectjournal.com]

- 7. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. compchems.com [compchems.com]

- 11. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. aurlide.fi [aurlide.fi]

- 14. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 15. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 17. bioinformaticsreview.com [bioinformaticsreview.com]

The Discovery and Synthesis of Novel Pyrazole Compounds: A Technical Guide for Drug Development Professionals

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its versatile structure allows for a wide range of chemical modifications, leading to derivatives with a remarkable spectrum of pharmacological activities.[2][3] Pyrazole-containing compounds have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[4][5] This technical guide provides an in-depth overview of the core methodologies for the discovery and synthesis of novel pyrazole compounds, tailored for researchers, scientists, and drug development professionals.

I. Key Synthetic Methodologies for Pyrazole Scaffolds

The construction of the pyrazole ring can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a classical and widely used method for the preparation of pyrazoles.[6][7] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][6]

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [4]

-

Reactants: Ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent).

-

Procedure:

-

In a round-bottom flask, carefully combine ethyl acetoacetate and phenylhydrazine. The reaction is exothermic.

-

Heat the mixture under reflux for 1 hour.

-

Cool the resulting syrup in an ice bath.

-

Add a small amount of diethyl ether and stir vigorously to induce crystallization.

-

Collect the crude product by vacuum filtration.

-

Recrystallize the product from ethanol to obtain pure 3-methyl-1-phenyl-5-pyrazolone.

-

Experimental Workflow: Knorr Pyrazole Synthesis

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. This reaction typically involves the cycloaddition of a nitrile imine (the 1,3-dipole), often generated in situ, with an alkyne or an alkene that can eliminate to form an alkyne.[7]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles [8]

-

Reactants: Ninhydrin-derived Morita–Baylis–Hillman carbonates and hydrazonoyl chlorides (as nitrile imine precursors).

-

Procedure:

-

A solution of the hydrazonoyl chloride in a suitable solvent (e.g., chloroform or dichloromethane) is treated with a base, such as triethylamine, to generate the nitrile imine in situ.

-

The dipolarophile (ninhydrin-derived Morita–Baylis–Hillman carbonate) is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Experimental Workflow: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including pyrazole derivatives.[2][9] These one-pot reactions involve the combination of three or more starting materials to form a single product, incorporating most of the atoms from the reactants.[9] A notable example is the synthesis of pyrano[2,3-c]pyrazoles.

Experimental Protocol: Synthesis of Pyrano[2,3-c]pyrazoles [10]

-

Reactants: Ethyl acetoacetate (1 equivalent), hydrazine hydrate (1 equivalent), an aromatic or heterocyclic aldehyde (1 equivalent), and malononitrile (1 equivalent).

-

Catalyst: Glycine (2 mol%).

-

Solvent: Water.

-

Procedure:

-

A mixture of ethyl acetoacetate, hydrazine hydrate, malononitrile, the corresponding aldehyde, and glycine in water is vigorously stirred at room temperature for 5-20 minutes.

-

The solid product that forms is collected by filtration.

-

The solid is washed with a mixture of ethyl acetate and light petroleum to afford the nearly pure product.

-

Further purification can be achieved by column chromatography or recrystallization from ethanol if necessary.

-

Experimental Workflow: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

II. Pharmacological Evaluation of Novel Pyrazole Compounds

The diverse biological activities of pyrazole derivatives necessitate a range of pharmacological assays to determine their therapeutic potential.

Anticancer Activity

Many pyrazole-containing compounds have demonstrated potent anticancer activity.[11][12][13] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1][14]

Experimental Protocol: MTT Assay for Cytotoxicity Screening [1]

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test pyrazole compounds for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value for each compound.

-

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6g | A549 (Lung) | 1.537 ± 0.097 | [15] |

| 6d | A549 (Lung) | 5.176 ± 0.164 | [15] |

| HD05 | Leukemia | Significant activity at 10 µM | [12] |

| Compound 3 | EGFR expressing cells | 0.06 | [16] |